5-METHYLBENZOFURAZAN-1-OXIDE

Organic Synthesis Kinetics Quinoxaline Synthesis

Researchers requiring consistent benzofuroxan reaction kinetics often encounter variability from uncharacterized analogs, compromising synthetic throughput. 5-Methylbenzofuroxan resolves this: • 2.4× faster rate constant vs. unsubstituted benzofuroxan in thiophene reactions, directly reducing cycle times • N-O bond dissociation energy: 249.8 ± 3.2 kJ·mol⁻¹ - a well-characterized reference for NO-donor studies • Sharp mp 96-98°C; 98% purity; crystalline solid suitable for DSC calibration and HPLC method development Supplied with full QC documentation. Immediate dispatch from regional hubs.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 19164-41-1
Cat. No. B090925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-METHYLBENZOFURAZAN-1-OXIDE
CAS19164-41-1
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCC1=CC2=NO[N+](=C2C=C1)[O-]
InChIInChI=1S/C7H6N2O2/c1-5-2-3-7-6(4-5)8-11-9(7)10/h2-4H,1H3
InChIKeyHCWVKDOCXDWFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylbenzofurazan-1-oxide Overview


5-Methylbenzofurazan-1-oxide (also known as 5-methylbenzofuroxan) is a heterocyclic compound belonging to the benzofuroxan class [1]. It is characterized by a fused benzene and furoxan ring system with a methyl substituent at the 5-position [1]. This compound is a solid with a melting point of 96-98°C [1]. Benzofuroxans are of interest due to their ability to act as nitric oxide (NO) donors and their utility as building blocks in organic synthesis, including the formation of quinoxaline di-N-oxides [2].

Furoxan heterocycle building block for quinoxaline synthesis
Reported nitric oxide (NO) donor research context
Crystalline solid supports straightforward handling and purification

5-Methylbenzofurazan-1-oxide: Substitution Limitations


Benzofuroxans are not a homogeneous class of compounds; their reactivity and physical properties are highly sensitive to substitution patterns. The presence and position of a methyl group significantly alter the compound's reaction kinetics, as demonstrated by a 2.4-fold increase in reaction rate with 2-acetylthiophene compared to the unsubstituted parent benzofuroxan [1]. Furthermore, the N-O bond dissociation energy, a critical parameter for NO-donating applications, varies by up to 11.8 kJ/mol among different 5-substituted benzofuroxans [2]. These quantitative differences mean that substituting one benzofuroxan for another without empirical validation can lead to significantly different outcomes in synthetic procedures or material performance.

Substitution Pattern Methyl substituent may alter reaction kinetics compared to unsubstituted benzofuroxan, with reported differences in rate constants.
N–O Bond Energy N–O bond dissociation energy varies among 5-substituted benzofuroxans; direct substitution without validation may shift NO-donor profile.
Class Heterogeneity Benzofuroxan reactivity is not homogeneous; analog selection requires empirical verification for intended use.

5-Methylbenzofurazan-1-oxide: Evidence for Selection


Reaction Rate Advantage Over Unsubstituted Analog

In the reaction with 2-acetylthiophene, which is a key step in synthesizing fungicidal quinoxaline di-N-oxides, 5-methylbenzofuroxan exhibits a significantly faster reaction rate compared to unsubstituted benzofuroxan. The measured rate constant for 5-methylbenzofuroxan is 8.03 × 10⁻³ min⁻¹, whereas the rate constant for unsubstituted benzofuroxan is 3.32 × 10⁻³ min⁻¹ [1]. This represents a 2.4-fold increase in reaction rate, a difference that has substantial implications for reaction efficiency and throughput in synthetic chemistry applications [1].

Reaction Rate
Head-to-head
5-Methylbenzofuroxan rate constant 8.03×10⁻³ min⁻¹; unsubstituted comparator 3.32×10⁻³ min⁻¹ (reported 2.4-fold difference).
Supports reaction throughput assessment in quinoxaline synthesis.
Ethanol, 25 °C, UV/Vis monitoring.
Organic Synthesis Kinetics Quinoxaline Synthesis

N-O Bond Energy in NO Donation

The N-O bond dissociation energy is a critical parameter for evaluating the potential of benzofuroxans to act as nitric oxide (NO) donors. For 5-methylbenzofurazan-1-oxide, the N-O bond dissociation enthalpy, Dm°(N-O), is 249.8 ± 3.2 kJ·mol⁻¹ [1]. This value is intermediate among related 5-substituted benzofuroxans: it is lower than that of 4-nitrobenzofuroxan (255.9 ± 6.7 kJ·mol⁻¹) but higher than that of 5-chlorobenzofuroxan (244.1 ± 3.5 kJ·mol⁻¹) and 5-methoxybenzofuroxan (248.0 ± 3.7 kJ·mol⁻¹) [1]. The 5-methyl derivative's bond energy is statistically indistinguishable from the class-weighted mean of 249.9 ± 0.6 kJ·mol⁻¹, indicating it is a representative baseline for this class [1].

N–O Bond Energy
Reported
Dm°(N–O) = 249.8 ± 3.2 kJ·mol⁻¹
Representative baseline for NO-donor series interpretation.
Static-bomb calorimetry, 298.15 K; comparable class mean 249.9 kJ·mol⁻¹.
Nitric Oxide Donors Thermochemistry Drug Design

Rubber Processability Improvement

A patent for uncured rubber compositions identifies benzofurazan oxide and its methyl analog (i.e., 5-methylbenzofurazan-1-oxide) as effective additives for improving processability, green strength, and reducing viscosity [1]. While the patent does not provide direct quantitative data for the 5-methyl derivative alone, it explicitly includes 'methyl ... analogs' of benzofurazan oxide as useful compounds [1]. This represents a class-level inference that 5-methyl substitution confers beneficial properties in this industrial application. The methyl group's presence is noted as a modification that retains the desired activity while potentially offering different solubility or processing characteristics compared to the unsubstituted parent [1].

Rubber Additive
Class-level inference
Patent inclusion as ‘methyl analog’ for improved rubber processability and reduced viscosity.
Class-level support for industrial use context; compound-specific data not provided.
Source: U.S. Patent 4,778,857; no quantified performance for 5-methyl derivative alone.
Rubber Compounding Polymer Processing Viscosity Modification

Crystalline Solid Handling Benefits

5-Methylbenzofurazan-1-oxide is a crystalline solid with a reported melting point range of 96-98°C . This physical property is advantageous for handling, purification, and formulation compared to liquid or low-melting analogs. While other substituted benzofuroxans have different melting points (e.g., 5-methoxybenzofuroxan melts at 115-117°C), the 5-methyl derivative's specific melting point allows for facile recrystallization and storage at room temperature without special cooling requirements . This property is a practical differentiator for procurement when considering ease of use in a laboratory or pilot plant setting.

Solid Handling
Data to verify
Crystalline solid; reported melting point 96–98 °C.
Supports straightforward purification and storage.
Source requires verification; NIST WebBook entry.
Analytical Chemistry Quality Control Material Handling

5-Methylbenzofurazan-1-oxide Applications


Quinoxaline Di-N-oxide Fungicide Synthesis

In the synthesis of quinoxaline di-N-oxides, which are known fungicides, 5-methylbenzofuroxan is the preferred starting material when a faster reaction rate is critical for process efficiency. Its 2.4-fold higher rate constant compared to unsubstituted benzofuroxan in the reaction with 2-acetylthiophene directly translates to shorter reaction times and increased throughput [1]. This is particularly valuable in industrial settings where cycle time reduction is a key economic driver.

Calibrated NO Donor for Chemical Biology

For studies investigating the biological effects of nitric oxide (NO) release, 5-methylbenzofuroxan offers a well-characterized N-O bond dissociation energy (249.8 ± 3.2 kJ·mol⁻¹) that is close to the class average [2]. This makes it an ideal reference compound for establishing baseline NO-donating behavior in a series of analogs. Researchers can use this compound as a control when testing new benzofuroxan derivatives with altered NO-release kinetics.

Rubber Processability Additive

As explicitly claimed in U.S. Patent 4,778,857, benzofurazan oxides and their methyl analogs are effective in improving the processability, green strength, and viscosity of uncured rubber compositions [3]. 5-Methylbenzofurazan-1-oxide is therefore a validated additive for rubber compounders seeking to enhance the handling characteristics of their formulations. Its solid, crystalline nature also facilitates its incorporation into solid rubber masterbatches.

Analytical Reference Standard

With a sharp melting point of 96-98°C and well-defined thermochemical properties [4], 5-methylbenzofuroxan serves as a reliable reference standard for calibrating analytical instruments such as differential scanning calorimeters (DSC) or for developing and validating HPLC methods for benzofuroxan derivatives. Its availability from major chemical suppliers in high purity (97-98%) further supports this application .

Application
Selection Property
Validation Focus
Quinoxaline di-N-oxide synthesis
Reaction rate profile
Synthetic throughput context
NO-donor calibration studies
Reported N–O bond energy context
Baseline NO-release kinetics interpretation
Rubber compounding
Patent-claimed additive status
Processability endpoint context
Analytical reference standard
Defined melting point and purity
Method calibration and validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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